N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxepin ring, a dimethylamino group, and a pyrrolidine carboxamide moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25(2)19-9-3-7-17(15-19)20-10-5-12-26(20)23(27)24-16-18-8-4-11-21-22(18)29-14-6-13-28-21/h3-4,7-9,11,15,20H,5-6,10,12-14,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSJVGTJXDCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)NCC3=C4C(=CC=C3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate epoxide under acidic or basic conditions.
Attachment of the Dimethylamino Group: This step often involves a nucleophilic substitution reaction where a dimethylamine is introduced to a halogenated aromatic compound.
Formation of the Pyrrolidine Carboxamide Moiety: This can be synthesized through a series of reactions including amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenated compounds, Dimethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(methylamino)phenyl]pyrrolidine-1-carboxamide
- N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(ethylamino)phenyl]pyrrolidine-1-carboxamide
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-2-[3-(dimethylamino)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
